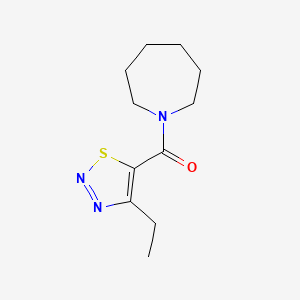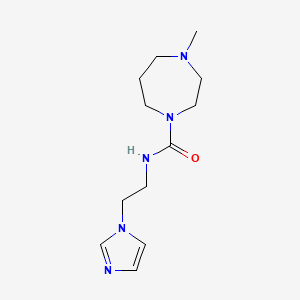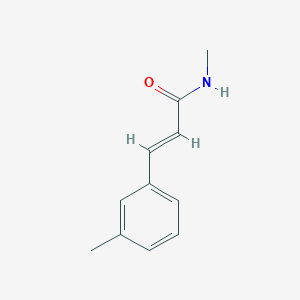![molecular formula C17H20N2O2 B7571276 [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571276.png)
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone, also known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its psychoactive effects. MXE has been studied for its potential therapeutic applications and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Mecanismo De Acción
MXE acts as a non-competitive NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. The NMDA receptor is a key player in the regulation of synaptic plasticity and memory formation. By blocking the activity of this receptor, MXE reduces the excitatory neurotransmission in the brain, leading to a dissociative state. This mechanism of action has been shown to have potential therapeutic benefits for various neurological and psychiatric disorders.
Biochemical and Physiological Effects
MXE has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to a euphoric and stimulating effect. It also increases the release of glutamate, which is involved in learning and memory processes. MXE has been found to have a long half-life, which means it stays in the body for an extended period of time. This can lead to prolonged effects and potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXE has several advantages as a research tool. It has a unique mechanism of action that makes it a promising candidate for further research. It is also relatively easy to synthesize and can be obtained in pure form. However, MXE also has several limitations. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. It also has potential toxicity and long-term effects that need to be carefully considered.
Direcciones Futuras
There are several future directions for research on MXE. One area of interest is its potential therapeutic applications. MXE has been shown to have potential benefits for various neurological and psychiatric disorders, and further research is needed to explore these possibilities. Another area of interest is its mechanism of action. MXE acts as a non-competitive NMDA receptor antagonist, but its effects on other neurotransmitter systems are not well understood. Further research is needed to explore these effects and their potential therapeutic applications. Finally, there is a need for more research on the long-term effects and potential toxicity of MXE, particularly with regards to its use as a recreational drug.
Métodos De Síntesis
MXE is synthesized by combining 3-methoxyphenylacetone with cyclohexanone in the presence of ammonium acetate and palladium on carbon catalyst. The resulting product is then reacted with methylamine to form the final compound. The synthesis of MXE is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
MXE has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and substance abuse disorders. It has been found to have a unique mechanism of action that makes it a promising candidate for further research. MXE acts as a non-competitive NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor, a key player in the regulation of synaptic plasticity and memory formation. This mechanism of action has been shown to have potential therapeutic benefits for various neurological and psychiatric disorders.
Propiedades
IUPAC Name |
[2-(3-methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-18-10-4-9-16(18)17(20)19-11-5-8-15(19)13-6-3-7-14(12-13)21-2/h3-4,6-7,9-10,12,15H,5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICXVIUAHCSAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCCC2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7571203.png)
![3-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidin-2-one](/img/structure/B7571206.png)
![2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid](/img/structure/B7571213.png)
![N-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7571220.png)
![4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571230.png)
![N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7571236.png)


![5-oxo-1-(2,2,2-trifluoroethyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B7571256.png)
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7571268.png)
![4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7571270.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571278.png)
